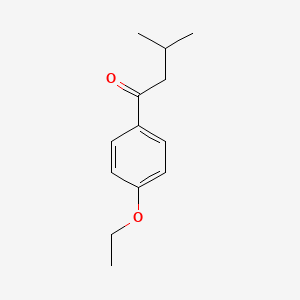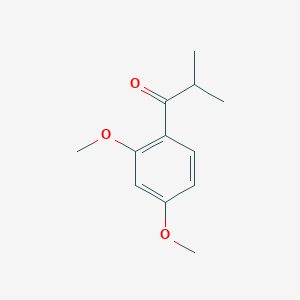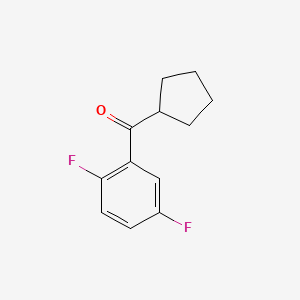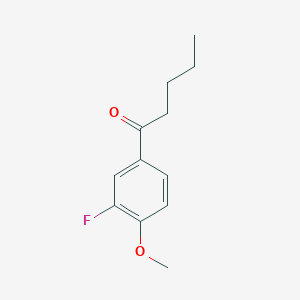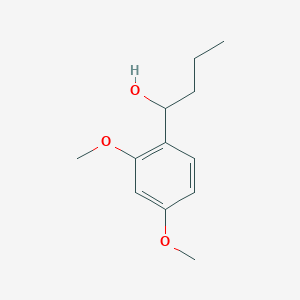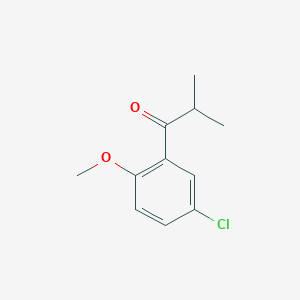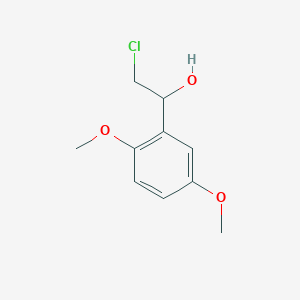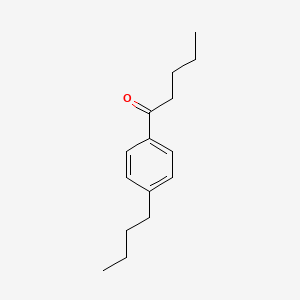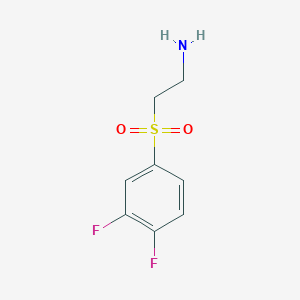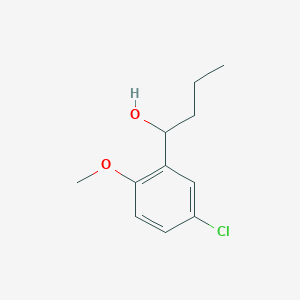
1-(3-Chloro-6-methoxyphenyl)-1-butanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-6-methoxyphenyl)-1-butanol is an organic compound characterized by a phenyl ring substituted with a chlorine atom at the 3-position and a methoxy group at the 6-position, attached to a butanol moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Chloro-6-methoxyphenyl)-1-butanol can be synthesized through several synthetic routes, including:
Grignard Reaction: Reacting 3-chloro-6-methoxybenzene with butyl magnesium chloride followed by hydrolysis.
Friedel-Crafts Alkylation: Alkylation of 3-chloro-6-methoxybenzene with butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Reductive Amination: Reacting 3-chloro-6-methoxybenzaldehyde with butylamine and reducing the intermediate imine.
Industrial Production Methods: In an industrial setting, the compound is typically produced using optimized versions of the above synthetic routes, often involving continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(3-Chloro-6-methoxyphenyl)-1-butanol undergoes various types of chemical reactions, including:
Oxidation: Oxidation of the butanol group can yield 1-(3-chloro-6-methoxyphenyl)butanoic acid.
Reduction: Reduction of the compound can lead to the formation of 1-(3-chloro-6-methoxyphenyl)butane.
Substitution Reactions: The chlorine atom can be substituted with other groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide, pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Sodium hydroxide (NaOH), aqueous ammonia (NH3)
Major Products Formed:
1-(3-chloro-6-methoxyphenyl)butanoic acid
1-(3-chloro-6-methoxyphenyl)butane
1-(3-hydroxy-6-methoxyphenyl)butanol
Wissenschaftliche Forschungsanwendungen
1-(3-Chloro-6-methoxyphenyl)-1-butanol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 1-(3-Chloro-6-methoxyphenyl)-1-butanol exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
1-(3-chloro-4-methoxyphenyl)-1-butanol
1-(3-chloro-5-methoxyphenyl)-1-butanol
1-(3-chloro-2-methoxyphenyl)-1-butanol
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO2/c1-3-4-10(13)9-7-8(12)5-6-11(9)14-2/h5-7,10,13H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGJJKCPEYVOJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=C(C=CC(=C1)Cl)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
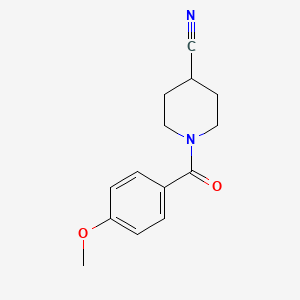
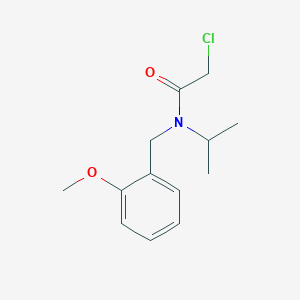
![2-[(3-Bromophenyl)methyl-methylazaniumyl]acetate](/img/structure/B7846643.png)
![2-[Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)azaniumyl]acetate](/img/structure/B7846650.png)
![2-Chloro-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-isopropyl-acetamide](/img/structure/B7846657.png)
